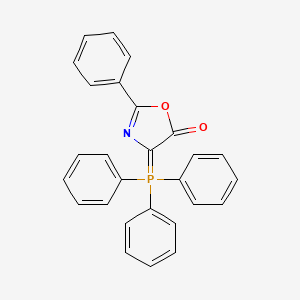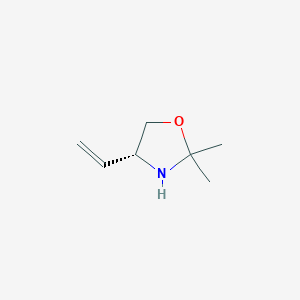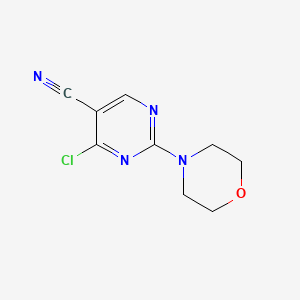![molecular formula C6H9ClN2 B11766322 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,5S)-2-Azabicyclo[310]hexane-3-carbonitrile hydrochloride is a bicyclic compound that features a unique azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the scalability of the synthesis involving photoredox catalysis and the use of cyclopropenes suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azabicyclohexane ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Photoredox Catalysts: Organic or iridium-based catalysts under blue LED irradiation.
Cyclopropenes and Aminocyclopropanes: As starting materials for the synthesis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the annulation reaction with cyclopropenes yields bicyclic scaffolds with three contiguous stereocenters .
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In the field of biology and medicine, this compound is of interest for its potential pharmacological properties. It can be used in the development of new therapeutic agents, particularly those targeting neurological pathways due to its bicyclic structure.
Industry
In industry, the compound’s stability and reactivity make it suitable for various applications, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The azabicyclohexane structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. Detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid amide hydrochloride
Uniqueness
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is unique due to its specific stereochemistry and the presence of a carbonitrile group. This distinguishes it from other similar compounds, which may have different functional groups or stereochemical configurations.
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H8N2.ClH/c7-3-5-1-4-2-6(4)8-5;/h4-6,8H,1-2H2;1H/t4-,5+,6+;/m1./s1 |
InChI Key |
VASDEEBNVDJQRB-GAJRHLONSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N[C@@H]1C#N.Cl |
Canonical SMILES |
C1C2CC2NC1C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)



![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)


![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)

